3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Description
This compound belongs to the benzothiadiazine dioxide class, characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety, with sulfone (1,1-dioxido) and ketone (3-oxo) functional groups. The 2-position is substituted with a benzyl group, while a benzonitrile moiety is attached via a methyl bridge at the 4-position.
Synthetic routes for analogous benzothiadiazine derivatives often involve condensation reactions between substituted o-phenylenediamines and aldehydes or ketones, followed by oxidation to introduce sulfone groups. For example, describes the synthesis of a related benzothiazine derivative using sodium metabisulfite-mediated cyclization .
Properties
IUPAC Name |
3-[(2-benzyl-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c23-14-18-9-6-10-19(13-18)15-24-20-11-4-5-12-21(20)29(27,28)25(22(24)26)16-17-7-2-1-3-8-17/h1-13H,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTRTRPSXVYQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzenesulfonamide with benzaldehyde to form the intermediate Schiff base, which is then cyclized to form the thiadiazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs from the literature:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The benzyl group in the target compound likely enhances hydrophobic interactions compared to methoxy-substituted analogs (e.g., ).
Synthetic Accessibility: Benzothiadiazine derivatives are typically synthesized via cyclization of o-phenylenediamine precursors, whereas phthalazinone-based analogs (e.g., Olaparib Impurity 3) require different routes, such as Friedländer condensations .
Structural Characterization :
- Crystallographic studies using SHELX programs (e.g., SHELXL, SHELXS) confirm the planar geometry of the benzothiadiazine core and the orientation of substituents .
Thermodynamic Stability: Sulfone groups (1,1-dioxido) in benzothiadiazines improve oxidative stability compared to non-oxidized thiadiazines .
Biological Activity
The compound 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a member of the benzothiadiazine family, known for its diverse biological activities. This article explores its synthesis, chemical properties, and particularly its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 433.5 g/mol. The structure features a benzothiadiazine core which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O4S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 896684-46-1 |
Synthesis
The synthesis of this compound typically involves the reaction of benzyl derivatives with thiadiazine intermediates under controlled conditions. Various methods have been reported in literature for synthesizing related compounds, often focusing on optimizing yields and purity through techniques such as NMR spectroscopy and X-ray crystallography.
Antimicrobial Activity
Research indicates that compounds within the benzothiadiazine class exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been tested for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's .
Antioxidant Properties
Another aspect of its biological activity includes antioxidant effects. The presence of the dioxido group in the structure contributes to its ability to scavenge free radicals, which is essential in reducing oxidative stress in biological systems .
Study 1: Enzyme Inhibition
In a study conducted on various synthesized benzothiadiazine derivatives, it was found that the compound significantly inhibited AChE with an IC50 value lower than that of standard drugs used for comparison. This suggests a potential therapeutic application in treating cognitive disorders .
Study 2: Antimicrobial Efficacy
A comparative analysis of several benzothiadiazine derivatives revealed that our compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics. The mechanism was attributed to disruption of bacterial cell membranes .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
